Deschloroaripiprazole
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Overview
Description
Deschloroaripiprazole is a derivative of aripiprazole, an atypical antipsychotic used in the treatment of various mood and psychotic disorders. This compound is structurally similar to aripiprazole but lacks the chlorine atom present in aripiprazole. This modification can influence its pharmacological properties and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deschloroaripiprazole can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the following steps:
Formation of the quinolinone core: This step involves the cyclization of an appropriate precursor to form the quinolinone structure.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Deschloroaripiprazole undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperazine ring or the quinolinone core.
Reduction: Reduction reactions can modify the quinolinone core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the quinolinone core .
Scientific Research Applications
Deschloroaripiprazole has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard and impurity in the analysis of aripiprazole formulations.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Biological Studies: This compound is used in studies investigating the pharmacokinetics and pharmacodynamics of aripiprazole and its derivatives
Mechanism of Action
Deschloroaripiprazole exerts its effects through interactions with various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound, which contains a chlorine atom.
Dehydroaripiprazole: A metabolite of aripiprazole with a similar structure.
Aripiprazole lauroxil: A prodrug of aripiprazole used for long-acting injectable formulations
Uniqueness
Deschloroaripiprazole is unique due to the absence of the chlorine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in receptor binding affinity, metabolic stability, and overall pharmacological profile compared to its chlorinated counterpart .
Properties
IUPAC Name |
7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZYPOWFMWSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-81-7 |
Source
|
Record name | Deschloro aripiprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCHLORO ARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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